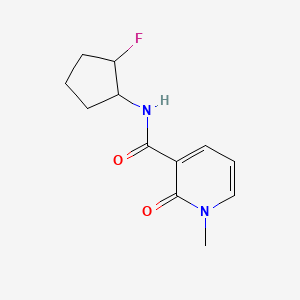

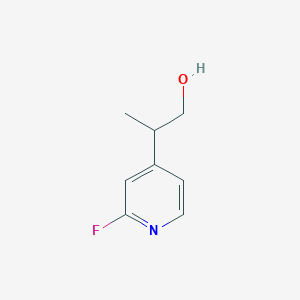

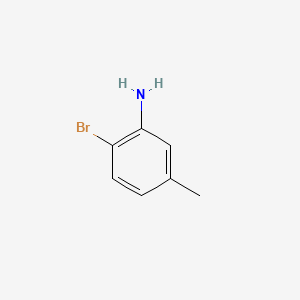

![molecular formula C19H15FN4O3S B2772995 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 450343-15-4](/img/structure/B2772995.png)

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A rational approach was adopted for the synthesis of similar compounds using conventional heating as well as microwave irradiation techniques .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Several studies have demonstrated the anticancer activities of compounds structurally similar to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide. For instance, derivatives containing the fluorobenzamide moiety have been shown to exhibit significant anti-lung cancer activity at low concentrations compared to reference drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Herbicidal Activity

Compounds with a pyrazole moiety have been identified as novel classes of herbicides, demonstrating substantial pre-emergent activity on narrow-leaf weed species. The introduction of fluorine atoms into these compounds enhances their herbicidal effectiveness (Clark, 1996).

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds similar to the query compound have been extensively studied, providing insights into their potential applications in various fields. This includes the use of density functional theory (DFT) for understanding their molecular geometries and properties (Arslan, Kazak, & Aydın, 2015).

Antimicrobial Activity

Some derivatives have shown promising "in vitro" growth inhibitory activity against a range of pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. This suggests their potential utility in developing new antimicrobial agents (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).

Antioxidant and Anticancer Agent

Certain pyrazole-triazolo-thiadiazole derivatives have been identified as potent antioxidants and anticancer agents, inducing growth inhibition followed by apoptosis in cancer cells, demonstrating their therapeutic potential (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

Photovoltaic Applications

Polymeric materials incorporating 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine units have been synthesized for use in polymer photovoltaic devices. The introduction of fluorophenyl and thienopyrazine moieties aims to decrease the band-gap, enhancing the photovoltaic properties of these materials (Li, Beak, Kwon, Lee, Lee, & Lee, 2010).

Wirkmechanismus

Target of Action

Similar compounds with a fluorinated pyrazole structure have been shown to bind to the human estrogen alpha receptor (erα) with a binding affinity close to that of 4-oht, a native ligand .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . These activities suggest that the compound could affect multiple biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O3S/c1-11-14(3-2-4-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-7-5-12(20)6-8-13/h2-8H,9-10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCSNUPUUSDLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)

![Tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2772925.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)

![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)